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Compound of Interest

Compound Name: Dioleoyl lecithin

Cat. No.: B1233198 Get Quote

For researchers, scientists, and drug development professionals, accurately modeling the

behavior of lipid bilayers is crucial for understanding cellular processes and designing effective

drug delivery systems. Dioleoyl lecithin, or 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC),

is a commonly used phospholipid for creating model membranes due to its fluid phase at room

temperature, which mimics the state of many biological membranes. This guide provides a

comprehensive comparison of experimental data with computational models of DOPC bilayers,

offering a valuable resource for validating simulation results.

This guide presents key structural and dynamic properties of DOPC bilayers—area per lipid,

bilayer thickness, and acyl chain order parameters—derived from both experimental techniques

and molecular dynamics (MD) simulations. By summarizing quantitative data in structured

tables, detailing experimental protocols, and visualizing the validation workflow, this guide aims

to equip researchers with the necessary information to critically evaluate the accuracy of their

in silico models.

Key Structural and Dynamic Properties: A Side-by-
Side Comparison
The validation of a computational model hinges on its ability to reproduce experimentally

measured properties. The following tables provide a comparative summary of quantitative data

for key characteristics of DOPC bilayers.

Table 1: Area per Lipid (APL) of DOPC Bilayers
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The area per lipid is a fundamental parameter that reflects the packing density of lipids in the

bilayer. It is sensitive to temperature, hydration, and the presence of other molecules.

Experiment
al Method

Area per
Lipid (Å²)

Conditions

Computatio
nal Model
(Force
Field)

Area per
Lipid (Å²)

Conditions

X-ray

Scattering
72.5[1][2]

Fully

hydrated, 303

K

CHARMM36 68.8[3]

Zero

membrane

tension

X-ray

Scattering
67.4 ± 1.0[3] -

GROMOS

43A1-S3

65.8

(tensionless

NPT)[4]

303 K

Neutron

Scattering
- -

GROMOS

43A1-S3

66.6 (best fit

to neutron

data)[4]

303 K

- - -
GROMOS

(united-atom)
59.2[5]

66% RH, 296

K

- - - CHARMM27 56.5 ± 0.27[5]
66% RH, 296

K

Table 2: Bilayer Thickness of DOPC Bilayers
Bilayer thickness is another critical structural parameter, often defined as the distance between

the phosphate groups of the two leaflets (DP-P) or the hydrophobic thickness.
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Experiment
al Method

Bilayer
Thickness
(Å)

Conditions

Computatio
nal Model
(Force
Field)

Bilayer
Thickness
(Å)

Conditions

X-ray

Scattering

36.9 (DP-P)

[1][2]

Fully

hydrated, 303

K

CHARMM36
38.5 (DP-P)

[3]

Zero

membrane

tension

X-ray

Scattering

45.7 ± 0.5[6]

[7]
15 °C

GROMOS

(united-atom)
49.7[5]

66% RH, 296

K

SANS
46.2 ± 1.5[6]

[7]
25 °C CHARMM27 50.4 ± 0.24[5]

66% RH, 296

K

Quantitative

DIC
45.2 ± 0.3[6] - - - -

Atomic Force

Microscopy
46 ± 2[8]

Supported on

mica
- - -

X-ray

Diffraction
45.3[8]

Fully

hydrated
- - -

Table 3: Deuterium Order Parameters (SCD) of DOPC
Acyl Chains
Deuterium order parameters provide information about the conformational order of the lipid acyl

chains. A higher SCD value indicates a more ordered, all-trans conformation of the C-D bond

relative to the bilayer normal.
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Carbon Position Experimental SCD
Computational
Model (Force Field)

Simulated SCD

sn-1 chain
Generally higher than

sn-2[9]
CHARMM36

Generally reproduces

experimental

trends[10]

sn-2 chain

Shows a characteristic

dip at the double bond

(C9-C10)[11]

GROMOS 43A1-S3

Can show

discrepancies around

the double bond[4][11]

Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison tables.

Preparation of Small Unilamellar Vesicles (SUVs) for
Scattering Studies (e.g., SAXS/SANS)
This protocol describes the preparation of SUVs by sonication, a common method for creating

small, single-lamellar vesicles suitable for scattering experiments.

Lipid Film Preparation: A known amount of DOPC in chloroform is dried under a stream of

nitrogen gas in a glass test tube to form a thin lipid film. The tube is then placed under high

vacuum for at least 30 minutes to remove any residual solvent.[12]

Hydration: The dried lipid film is hydrated with a buffered solution (e.g., 10 mM HEPES, 150

mM NaCl, pH 7.4) to a final lipid concentration of typically 0.5 mg/mL. The mixture is

vortexed to resuspend the lipids, resulting in a milky suspension of multilamellar vesicles

(MLVs).[12]

Sonication: The MLV suspension is sonicated in a bath sonicator for approximately 30

minutes, or until the suspension becomes clear.[12] This process breaks down the large

MLVs into smaller, unilamellar vesicles.

Characterization: The size distribution of the resulting SUVs can be confirmed using

techniques like dynamic light scattering (DLS) to ensure a uniform population.[12]
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Preparation of Supported Lipid Bilayers (SLBs) for
Atomic Force Microscopy (AFM)
This protocol outlines the vesicle fusion method for forming a DOPC SLB on a mica substrate,

a standard procedure for AFM imaging.

Vesicle Preparation: Small unilamellar vesicles (SUVs) of DOPC are prepared as described

above, typically at a concentration of 0.5 mg/mL in a suitable buffer (e.g., 10 mM sodium

phosphate, pH 7.4).[13]

Substrate Preparation: A fresh mica surface is prepared by cleaving the top layers with

adhesive tape. The mica is then attached to a glass slide.[13]

Vesicle Fusion: Approximately 200 µL of the SUV solution is added to the freshly cleaved

mica surface. The sample is incubated at a temperature above the lipid's transition

temperature (for DOPC, room temperature is sufficient, but incubation at 60°C is also

common) for about 1 hour to allow the vesicles to adsorb, rupture, and fuse into a continuous

bilayer.[13]

Rinsing: After incubation, the surface is gently rinsed with buffer to remove any unfused

vesicles.[13]

Imaging: The SLB is kept hydrated with buffer and is then ready for AFM imaging.

Validation Workflow
The process of validating a computational model of a DOPC bilayer involves a cyclical

comparison between simulation output and experimental data. This workflow can be visualized

as follows:

Validation workflow for DOPC bilayer models.

This diagram illustrates the iterative process where experimental data informs the validation of

simulation results. Discrepancies between the two can lead to refinement of the computational

model, ultimately resulting in a more accurate and predictive tool for membrane biophysics

research.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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